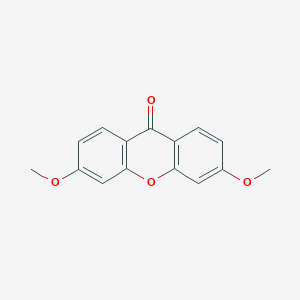

3,6-Dimetoxi-9H-xanten-9-ona

Descripción general

Descripción

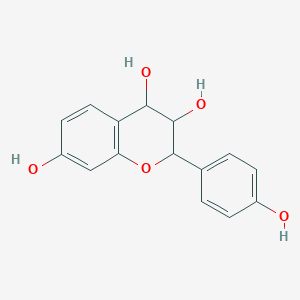

3,6-Dimethoxy-9H-xanthen-9-one is a synthetic intermediate and a derivative of xanthone. It is known for its applications in the synthesis of fluorescein derivatives and compounds with anticancer or acetylcholinesterase inhibitory activities . The compound has a molecular formula of C15H12O4 and a molecular weight of 256.3 g/mol .

Aplicaciones Científicas De Investigación

3,6-Dimethoxy-9H-xanthen-9-one has a wide range of scientific research applications. It is used in the synthesis of fluorescein derivatives, which are important in various imaging and diagnostic techniques . The compound also has potential anticancer properties and has been studied for its acetylcholinesterase inhibitory activities . Additionally, it is used in the development of new xanthone derivatives with potential therapeutic applications, including anti-inflammatory, antimicrobial, and antioxidant activities .

Mecanismo De Acción

The mechanism of action of 3,6-Dimethoxy-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. For example, its acetylcholinesterase inhibitory activity is achieved through binding to the active site of the enzyme, preventing the breakdown of acetylcholine . This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s anticancer properties are attributed to its ability to induce apoptosis and inhibit cell proliferation through various signaling pathways .

Direcciones Futuras

The mechanisms underlying the synthesis of xanthones like 3,6-Dimethoxyxanthone need to be further investigated in order to exploit them for application purposes . The information collected from current research will be a valuable resource for more directed molecular works in xanthone-producing plants as well as in synthetic biology application .

Análisis Bioquímico

Biochemical Properties

It is known that xanthones, the class of compounds to which 3,6-Dimethoxy-9H-xanthen-9-one belongs, interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, although the specific interactions of 3,6-Dimethoxy-9H-xanthen-9-one have not been extensively studied.

Cellular Effects

Xanthones have been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anti-cytotoxic responses

Molecular Mechanism

The molecular mechanism of action of 3,6-Dimethoxy-9H-xanthen-9-one is not well-understood. As a derivative of xanthone, it may share some of the molecular interactions and mechanisms of action of other xanthones. For example, some xanthones have been shown to inhibit enzymes such as α-glucosidase . The specific binding interactions, enzyme inhibition or activation, and changes in gene expression caused by 3,6-Dimethoxy-9H-xanthen-9-one have not been extensively studied.

Metabolic Pathways

Xanthone biosynthesis in plants involves the shikimate and the acetate pathways

Métodos De Preparación

The synthesis of 3,6-Dimethoxy-9H-xanthen-9-one can be achieved through various methods. One common approach involves the condensation of 2,4-dihydroxybenzaldehyde with appropriate reagents . Another method includes the use of classical and modified Grover, Shah, and Shah reactions, which involve heating polyphenol and different salicylic acids with acetic anhydride as the dehydrating agent . Industrial production methods often utilize microwave heating to improve yield and reduce reaction times .

Análisis De Reacciones Químicas

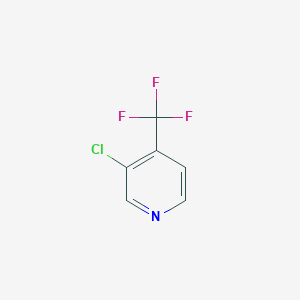

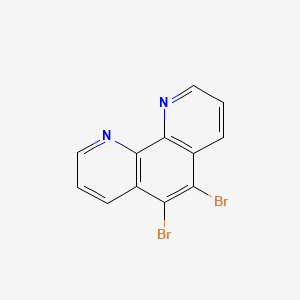

3,6-Dimethoxy-9H-xanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ytterbium, palladium, ruthenium, and copper catalysts . The compound can also participate in Friedel–Crafts reactions, Ullmann-ether coupling, and metal-free oxidative coupling . Major products formed from these reactions include various xanthone derivatives with different biological activities .

Comparación Con Compuestos Similares

3,6-Dimethoxy-9H-xanthen-9-one is similar to other xanthone derivatives, such as 1,8-dihydroxy-3,5-dimethoxyxanthen-9-one and 3,6-bis(dimethylamino)-9H-xanthen-9-one . it is unique due to its specific substitution pattern, which imparts distinct biological activities . Other similar compounds include azaxanthones, which contain nitrogen atoms in the aromatic moiety and exhibit different pharmacological properties .

Propiedades

IUPAC Name |

3,6-dimethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-17-9-3-5-11-13(7-9)19-14-8-10(18-2)4-6-12(14)15(11)16/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXSPYAXUNVJBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chlorobenzo[b]thiophene](/img/structure/B1631565.png)